molecular formula C21H23ClFN3O B8819572 Flurazepam-d10 Dihydrochloride CAS No. 1795033-32-7

Flurazepam-d10 Dihydrochloride

Cat. No.: B8819572
CAS No.: 1795033-32-7
M. Wt: 397.9 g/mol
InChI Key: SAADBVWGJQAEFS-MWUKXHIBSA-N
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Description

Flurazepam-d10 (CRM) is a deuterated form of flurazepam, a benzodiazepine derivative. It is primarily used as a certified reference material in analytical chemistry for the quantification of flurazepam in various samples. The deuterium atoms in Flurazepam-d10 replace hydrogen atoms, making it useful in mass spectrometry due to its distinct mass difference from the non-deuterated form .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Flurazepam-d10 involves the incorporation of deuterium atoms into the flurazepam molecule. One common method includes the use of deuterated reagents in the synthesis process. For instance, a deuterated form of diethylamine can be used in the reaction with 2-fluorobenzoyl chloride to produce the deuterated intermediate, which is then cyclized to form Flurazepam-d10 .

Industrial Production Methods: Industrial production of Flurazepam-d10 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The use of high-purity deuterated reagents and solvents is crucial in achieving the desired isotopic composition .

Chemical Reactions Analysis

Types of Reactions: Flurazepam-d10 undergoes various chemical reactions typical of benzodiazepines, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Flurazepam-d10 is extensively used in scientific research, particularly in:

    Chemistry: As an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of flurazepam.

    Biology: Studying the metabolism and pharmacokinetics of flurazepam in biological systems.

    Medicine: Researching the pharmacological effects and therapeutic potential of benzodiazepines.

    Industry: Quality control and validation of analytical methods in pharmaceutical production

Mechanism of Action

Flurazepam-d10, like its non-deuterated counterpart, exerts its effects by binding to the benzodiazepine binding sites on gamma-aminobutyric acid (GABA) A receptors in the central nervous system. This binding enhances the effect of GABA, an inhibitory neurotransmitter, leading to increased chloride ion influx and hyperpolarization of neurons. This results in the sedative, anxiolytic, and muscle relaxant properties of the compound .

Comparison with Similar Compounds

Uniqueness of Flurazepam-d10: The primary uniqueness of Flurazepam-d10 lies in its use as a deuterated internal standard in analytical chemistry. The incorporation of deuterium atoms provides a distinct mass difference, allowing for precise quantification and differentiation from the non-deuterated form in mass spectrometric analyses .

Properties

CAS No.

1795033-32-7

Molecular Formula

C21H23ClFN3O

Molecular Weight

397.9 g/mol

IUPAC Name

1-[2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]ethyl]-7-chloro-5-(2-fluorophenyl)-3H-1,4-benzodiazepin-2-one

InChI

InChI=1S/C21H23ClFN3O/c1-3-25(4-2)11-12-26-19-10-9-15(22)13-17(19)21(24-14-20(26)27)16-7-5-6-8-18(16)23/h5-10,13H,3-4,11-12,14H2,1-2H3/i1D3,2D3,3D2,4D2

InChI Key

SAADBVWGJQAEFS-MWUKXHIBSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N(CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F)C([2H])([2H])C([2H])([2H])[2H]

Canonical SMILES

CCN(CC)CCN1C(=O)CN=C(C2=C1C=CC(=C2)Cl)C3=CC=CC=C3F

Origin of Product

United States

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